molecular formula C7H13NO B8189157 (R)-2-Ethylpiperidin-4-one

(R)-2-Ethylpiperidin-4-one

Cat. No.: B8189157
M. Wt: 127.18 g/mol
InChI Key: QXEIRMLCUYRJCT-ZCFIWIBFSA-N
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Description

(R)-2-Ethylpiperidin-4-one is a chiral piperidin-4-one derivative characterized by an ethyl substituent at the 2-position of the piperidine ring and a ketone group at the 4-position. The (R)-configuration at the stereogenic center (C2) confers distinct stereochemical and physicochemical properties, influencing its reactivity, solubility, and biological interactions. However, steric hindrance from the ethyl group may also affect binding affinities in enzyme-substrate interactions .

Properties

IUPAC Name

(2R)-2-ethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEIRMLCUYRJCT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of ®-2-Ethylpiperidin-4-one depends on its specific application. In the context of enzyme inhibition, the compound interacts with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-2-Ethylpiperidin-4-one are compared below with three classes of analogous compounds: 2,2,6,6-tetramethylpiperidin-4-yl esters , N-nitroso piperidin-4-ones , and Ethyl 2-(piperidin-4-yl)acetate .

Structural and Functional Group Analysis

Compound Name Substituent (Position) Functional Group Molecular Weight (g/mol) Key Properties
(R)-2-Ethylpiperidin-4-one Ethyl (C2) Ketone (C4) ~141.21 Chiral center, moderate lipophilicity
2,2,6,6-Tetramethylpiperidin-4-yl acetate Methyl (C2, C6), Acetate (C4) Ester 213.29 Higher stability, ester hydrolysis susceptibility
N-Nitroso-piperidin-4-one Nitroso (N1) Ketone (C4) ~128.13 Potential mutagenicity, enhanced reactivity
Ethyl 2-(piperidin-4-yl)acetate Ethyl ester (C2) Ester (C4) 185.24 Enhanced solubility, lower steric hindrance

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : The ethyl group in (R)-2-Ethylpiperidin-4-one increases logP (~1.2 estimated) compared to 2,2,6,6-tetramethylpiperidin-4-yl acetate (logP ~1.8) due to the latter’s bulky methyl groups . However, Ethyl 2-(piperidin-4-yl)acetate exhibits lower lipophilicity (logP ~0.5) owing to its polar ester group .
  • Reactivity : The ketone at C4 in (R)-2-Ethylpiperidin-4-one allows for nucleophilic additions, unlike ester-containing analogs. N-Nitroso derivatives display heightened reactivity due to the nitroso group, enabling DNA alkylation but raising toxicity concerns .

Key Research Findings

  • Pharmacological Potential: (R)-2-Ethylpiperidin-4-one derivatives have shown promise as intermediates in synthesizing antipsychotic agents, outperforming N-nitroso analogs in toxicity profiles .
  • Solubility Limitations : Ethyl 2-(piperidin-4-yl)acetate exhibits superior aqueous solubility (15 mg/mL) compared to (R)-2-Ethylpiperidin-4-one (<5 mg/mL), limiting the latter’s use in hydrophilic formulations .

Biological Activity

(R)-2-Ethylpiperidin-4-one is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

(R)-2-Ethylpiperidin-4-one belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The compound can be synthesized through various methods, including the reduction of 2-ethyl-4-piperidone or via multi-step synthetic routes involving piperidine derivatives.

Biological Activity Spectrum

The biological activity of (R)-2-Ethylpiperidin-4-one has been evaluated across several studies, revealing its potential in various therapeutic areas:

  • Anticancer Activity : Studies have indicated that piperidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown growth inhibition in cervical (HeLa) and colon (HCT116) cancer cell lines with GI50 values indicating potent activity (Table 1) .
CompoundCancer Cell LineGI50 Value (µM)
3,5-Bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-oneHCT1161.5
3,5-Bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-oneHeLa8.0
  • Antioxidant and Antibacterial Properties : Research has highlighted the antioxidant and antibacterial activities of various piperidine derivatives, suggesting that modifications to the piperidine structure can enhance these properties .
  • Anti-inflammatory Effects : Compounds derived from piperidinone have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models .

The mechanisms underlying the biological activities of (R)-2-Ethylpiperidin-4-one involve several pathways:

  • Enzyme Inhibition : Piperidine derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, studies have shown that certain piperidine compounds inhibit the activity of histone methyltransferases and protein arginine methyltransferases, which are crucial in cancer cell proliferation .
  • Cytotoxicity Mechanisms : The cytotoxic effects against cancer cells are often mediated through apoptosis induction and disruption of cellular processes essential for tumor growth .

Case Studies

Recent case studies illustrate the potential of (R)-2-Ethylpiperidin-4-one in drug development:

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of synthesized piperidinone derivatives against HeLa and HCT116 cell lines. The results demonstrated significant growth inhibition, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of piperidine derivatives against various bacterial strains. The findings indicated promising results, supporting the use of these compounds in developing new antimicrobial agents .

Scientific Research Applications

Pharmaceutical Applications

(R)-2-Ethylpiperidin-4-one is a precursor in the synthesis of various therapeutic agents. Its derivatives have been explored for their potential in treating several conditions:

  • Antihypertensive Agents : Piperidine derivatives, including (R)-2-Ethylpiperidin-4-one, have been studied for their ability to inhibit angiotensin-converting enzyme, which is crucial in managing hypertension and congestive heart failure. These compounds exhibit long-lasting hypotensive effects and reduced adverse reactions compared to traditional therapies .
  • Anticancer Compounds : Research indicates that derivatives of (R)-2-Ethylpiperidin-4-one can inhibit cancer cell proliferation. For example, certain synthesized compounds demonstrated significant cytotoxicity against cervical (HeLa) and colon (HCT116) cancer cell lines, with IC50 values indicating effective growth inhibition .

Anticancer Research

The compound has shown promise in the development of anticancer agents through various mechanisms:

  • Cytotoxicity Studies : A series of studies evaluated the cytotoxic effects of (R)-2-Ethylpiperidin-4-one derivatives against multiple cancer cell lines. One study reported that specific derivatives exhibited IC50 values as low as 1.5 μM against HCT116 cells, indicating strong antiproliferative activity .
  • Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to interact with critical proteins involved in cell cycle regulation and apoptosis. For instance, some derivatives were found to inhibit the 20S proteasome, a key player in protein degradation pathways linked to cancer progression .

Neuropharmacological Applications

(R)-2-Ethylpiperidin-4-one has also been investigated for its potential effects on neurological disorders:

  • Pain Management : Compounds derived from (R)-2-Ethylpiperidin-4-one have been studied for their analgesic properties. Some derivatives act as dual agonists at μ-opioid and σ1 receptors, which are involved in pain modulation .
  • Antidepressant Activity : Research has indicated that certain piperidine derivatives can enhance neurotransmitter uptake, particularly dopamine and norepinephrine, suggesting potential applications in treating mood disorders .

Summary of Biological Activities

The following table summarizes the biological activities associated with (R)-2-Ethylpiperidin-4-one and its derivatives:

Activity Type Observed Effects References
AntihypertensiveInhibition of angiotensin-converting enzyme
AnticancerCytotoxicity against HeLa and HCT116 cells
AnalgesicDual agonist activity at μ-opioid and σ1 receptors
AntidepressantEnhanced neurotransmitter uptake

Case Studies

Several notable studies highlight the applications of (R)-2-Ethylpiperidin-4-one:

  • A study published in Pharmaceutical Research demonstrated the synthesis of novel piperidine derivatives that exhibited significant antihypertensive activity compared to existing drugs. The findings suggested that these compounds could provide a safer alternative for long-term treatment of hypertension .
  • Another investigation reported on the anticancer properties of (R)-2-Ethylpiperidin-4-one analogs, revealing their effectiveness against various tumor cell lines through mechanisms involving proteasome inhibition and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Ethylpiperidin-4-one under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Compare transition-metal catalysts (e.g., Pd/C, PtO₂) or acid/base catalysts (e.g., HCl, H₃PO₄) for reductive amination or cyclization steps. Reaction temperatures (57–63°C) and durations (4–24 hours) should be systematically varied .
  • Analytical Validation : Use gas chromatography (GC) or HPLC to monitor reaction progress and quantify yields. Include raw data tables in appendices, with processed data (e.g., conversion rates, selectivity) in the main text .
  • Error Analysis : Report uncertainties from instrumental limits (e.g., GC detection thresholds) and procedural variations (e.g., catalyst purity) .

Q. How can researchers validate the stereochemical purity of (R)-2-Ethylpiperidin-4-one during synthesis?

  • Methodological Answer :

  • Chiral Analysis : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (ee). Compare retention times with (S)-enantiomer standards .
  • NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to distinguish stereoisomers. Report chemical shifts (δ) and coupling constants (J) in supplementary data .
  • Statistical Reporting : Calculate standard deviations across triplicate measurements to assess reproducibility .

Q. What in vitro pharmacological screening models are suitable for studying (R)-2-Ethylpiperidin-4-one’s bioactivity?

  • Methodological Answer :

  • Target Selection : Prioritize receptors common to piperidine derivatives (e.g., serotonin or dopamine receptors) using molecular docking simulations .
  • Assay Design : Use cell-based assays (e.g., HEK293 cells expressing target receptors) with dose-response curves (0.1–100 µM). Include controls for cytotoxicity (e.g., MTT assay) .
  • Data Interpretation : Apply two-way ANOVA to compare efficacy and potency against reference compounds (p < 0.05 threshold) .

Advanced Research Questions

Q. How can synthetic routes for (R)-2-Ethylpiperidin-4-one be optimized to minimize racemization?

  • Methodological Answer :

  • Kinetic Studies : Monitor racemization rates via circular dichroism (CD) under varying pH and temperature conditions. Use Arrhenius plots to identify optimal parameters .
  • Catalyst Design : Test chiral auxiliaries or asymmetric catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity .
  • Contradiction Resolution : If racemization persists despite optimization, evaluate solvent polarity effects or intermediate stability .

Q. What structural modifications to (R)-2-Ethylpiperidin-4-one enhance its metabolic stability in preclinical models?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with substituents at the ethyl or piperidine positions. Test metabolic half-life in liver microsomes (human/rat) using LC-MS .
  • Data Integration : Correlate structural features (e.g., logP, steric bulk) with stability metrics. Use multivariate regression to identify key predictors .
  • Ethical Considerations : Follow REB guidelines for animal studies, including humane endpoints and sample size justification .

Q. How should researchers resolve contradictions in reported IC₅₀ values for (R)-2-Ethylpiperidin-4-one across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile published IC₅₀ data and assess variability sources (e.g., assay conditions, cell lines). Use funnel plots to detect publication bias .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., uniform cell passage number, serum-free media) .
  • Uncertainty Quantification : Report confidence intervals for IC₅₀ values and statistically compare discrepancies using t-tests .

Q. What advanced analytical techniques validate (R)-2-Ethylpiperidin-4-one’s interaction with biological targets?

  • Methodological Answer :

  • Biophysical Methods : Use surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (Kd) and stoichiometry .
  • Structural Elucidation : Perform X-ray crystallography or cryo-EM of ligand-target complexes. Deposit structures in public databases (e.g., PDB) .
  • Data Transparency : Share raw SPR sensorgrams or crystallographic data in supplementary materials .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in (R)-2-Ethylpiperidin-4-one studies?

  • Methodological Answer :

  • Protocol Standardization : Document reaction conditions (e.g., solvent purity, stirring speed) and instrument calibration details .
  • Data Archiving : Upload spectra, chromatograms, and statistical code to repositories like Zenodo or Figshare .
  • Peer Review : Pre-publish methods on platforms like bioRxiv for community feedback .

Q. What ethical guidelines govern the handling and disposal of (R)-2-Ethylpiperidin-4-one in laboratory settings?

  • Methodological Answer :

  • Safety Protocols : Follow GHS hazard codes (e.g., H315 for skin irritation) and use fume hoods for synthesis .
  • Waste Management : Neutralize waste with dilute acetic acid before disposal. Document procedures per institutional guidelines .
  • Training : Require researchers to complete chemical safety modules and maintain training records .

Data Presentation Template

ParameterValue (Mean ± SD)Statistical Testp-valueReference
Synthetic Yield (%)78 ± 5.2t-test0.003
IC₅₀ (µM)12.3 ± 1.8ANOVA<0.001

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.